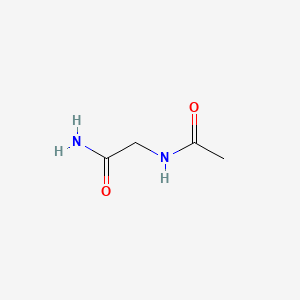
2,3'-二甲基联苯
描述
2,3’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14 It is a derivative of biphenyl, where two methyl groups are attached to the 2 and 3 positions of the biphenyl structure
科学研究应用
2,3’-Dimethylbiphenyl has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less common, derivatives of biphenyl compounds are often explored for their potential biological activities.
作用机制
Target of Action
It’s known that biphenyl compounds can interact with various biological systems
Mode of Action
Biphenyl compounds are known to interact with their targets through various mechanisms . The specific interactions of 2,3’-Dimethylbiphenyl with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Biphenyl compounds are known to be involved in various biochemical processes . The downstream effects of these interactions are subject to further investigation.
Pharmacokinetics
The compound’s physicochemical properties such as boiling temperature, critical temperature, and critical pressure have been documented . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that biphenyl compounds can have various effects at the molecular and cellular levels .
Action Environment
The compound’s thermophysical properties, such as boiling temperature and critical temperature, could be influenced by environmental conditions .
生化分析
Biochemical Properties
2,3’-Dimethylbiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 2,3’-Dimethylbiphenyl and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2,3’-Dimethylbiphenyl on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. In certain cell types, 2,3’-Dimethylbiphenyl has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, 2,3’-Dimethylbiphenyl can influence the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to respond to oxidative stress and other environmental challenges .
Molecular Mechanism
At the molecular level, 2,3’-Dimethylbiphenyl exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 2,3’-Dimethylbiphenyl can inhibit the activity of certain cytochrome P450 enzymes by occupying the enzyme’s active site, thereby preventing the binding of the enzyme’s natural substrate. Additionally, 2,3’-Dimethylbiphenyl can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’-Dimethylbiphenyl can change over time due to factors such as stability and degradation. Studies have shown that 2,3’-Dimethylbiphenyl is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical agents. Over time, the degradation products of 2,3’-Dimethylbiphenyl can accumulate and potentially exert different biological effects compared to the parent compound. Long-term studies have also indicated that prolonged exposure to 2,3’-Dimethylbiphenyl can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,3’-Dimethylbiphenyl in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, 2,3’-Dimethylbiphenyl can induce toxic effects, such as liver damage, oxidative stress, and alterations in metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected. Additionally, high doses of 2,3’-Dimethylbiphenyl can lead to adverse effects, such as hepatotoxicity and disruption of normal physiological functions .
Metabolic Pathways
2,3’-Dimethylbiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3’-Dimethylbiphenyl, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. The metabolic flux of 2,3’-Dimethylbiphenyl and its metabolites can be influenced by factors such as enzyme expression levels, availability of cofactors, and the presence of other xenobiotics .
Transport and Distribution
Within cells and tissues, 2,3’-Dimethylbiphenyl is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as cell membranes and adipose tissue. Additionally, 2,3’-Dimethylbiphenyl can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream. The localization and accumulation of 2,3’-Dimethylbiphenyl within specific tissues can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of 2,3’-Dimethylbiphenyl can affect its activity and function. The compound has been found to localize in various cellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm. The targeting of 2,3’-Dimethylbiphenyl to specific organelles can be mediated by post-translational modifications or interactions with targeting signals. For example, the localization of 2,3’-Dimethylbiphenyl in the endoplasmic reticulum can facilitate its interaction with cytochrome P450 enzymes, while its presence in mitochondria can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 2,3’-Dimethylbiphenyl can be synthesized through several methods:
From m-bromotoluene or m-iodotoluene: These compounds react with sodium to form 2,3’-dimethylbiphenyl.
Copper Powder Method: m-iodotoluene can be treated with copper powder to yield 2,3’-dimethylbiphenyl.
Reduction of 4,4’-dihydroxy-3,3’-dimethylbiphenyl: This compound can be reduced using zinc dust.
Heating with Hydriodic Acid and Phosphorus: 4,4’-dichloro-3,3’-dimethylbiphenyl can be heated with hydriodic acid and phosphorus to produce 2,3’-dimethylbiphenyl.
Industrial Production Methods: Industrial production methods for 2,3’-dimethylbiphenyl typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 2,3’-Dimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
相似化合物的比较
- 2,2’-Dimethylbiphenyl
- 3,3’-Dimethylbiphenyl
- 4,4’-Dimethylbiphenyl
Comparison: 2,3’-Dimethylbiphenyl is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. Compared to other dimethylbiphenyl isomers, it may exhibit different steric and electronic effects, impacting its behavior in chemical reactions and applications.
属性
IUPAC Name |
1-methyl-2-(3-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLBACCROFUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209983 | |
| Record name | 1,1'-Biphenyl, 2,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-43-8 | |
| Record name | 2,3′-Dimethyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3'-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV20O621U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper on 2,3'-dimethylbiphenyl?
A1: The research paper investigates the kinetics of the cyclization reaction of 2,3'-dimethylbiphenyl. [] This reaction is significant because it leads to the formation of more stable polycyclic aromatic hydrocarbons (PAHs). The paper also examines how the relative concentration of 2,3'-dimethylbiphenyl changes in sediments over time, a process known as maturation. This information helps understand the fate and persistence of this compound in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)
![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)









